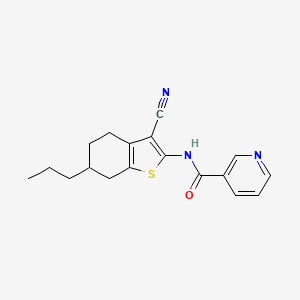
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide
説明
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide, also known as XAV939, is a small molecule inhibitor that has been widely used in scientific research for its ability to target the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the development and maintenance of various tissues and organs, and dysregulation of this pathway has been implicated in the pathogenesis of many diseases, including cancer, osteoporosis, and Alzheimer's disease.
作用機序
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide inhibits the activity of tankyrase, a poly(ADP-ribose) polymerase that regulates the stability of Axin, a negative regulator of the Wnt/β-catenin pathway. Tankyrase catalyzes the poly(ADP-ribosyl)ation of Axin, leading to its degradation. This compound binds to the catalytic domain of tankyrase, inhibiting its activity and leading to the stabilization of Axin. This results in the inhibition of β-catenin-mediated transcription and downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including colorectal cancer, breast cancer, and hepatocellular carcinoma. It has also been shown to induce apoptosis and cell cycle arrest in these cell lines. In addition, this compound has been shown to inhibit osteoclast differentiation and bone resorption, suggesting a potential therapeutic application in osteoporosis. This compound has also been shown to inhibit the formation of amyloid-β plaques in a mouse model of Alzheimer's disease, suggesting a potential therapeutic application in this disease.
実験室実験の利点と制限
One advantage of N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide is its specificity for tankyrase, making it a useful tool for studying the Wnt/β-catenin pathway. However, one limitation of this compound is its relatively low potency, requiring high concentrations for effective inhibition. In addition, this compound has poor solubility in aqueous solutions, requiring the use of organic solvents for in vitro studies.
将来の方向性
There are several future directions for the study of N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide. One potential direction is the development of more potent and selective tankyrase inhibitors. Another potential direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, osteoporosis, and Alzheimer's disease. In addition, the role of the Wnt/β-catenin pathway in various biological processes, including stem cell differentiation and tissue regeneration, warrants further investigation using this compound as a tool.
科学的研究の応用
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide has been widely used in scientific research to study the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in the pathogenesis of many diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to inhibit the activity of tankyrase, a key regulator of the Wnt/β-catenin pathway, leading to the stabilization of Axin, a negative regulator of the pathway. This results in the inhibition of β-catenin-mediated transcription and downstream effects.
特性
IUPAC Name |
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-4-12-6-7-14-15(10-19)18(23-16(14)9-12)21-17(22)13-5-3-8-20-11-13/h3,5,8,11-12H,2,4,6-7,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDNCOJDPCRQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenyl-2-(phenylthio)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4180248.png)
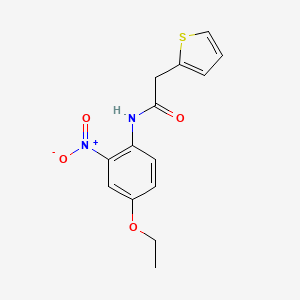
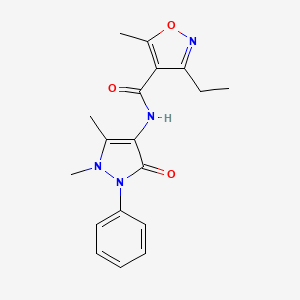
![2,2-dichloro-1-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4180262.png)
![N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180268.png)
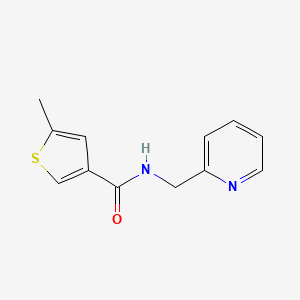
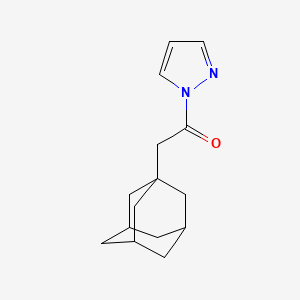
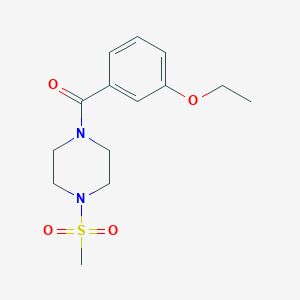
![N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2-furamide](/img/structure/B4180303.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180317.png)
![diethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate](/img/structure/B4180338.png)
![3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4180343.png)
